Lipophilicity Differentiation: XLogP3-AA Comparison Against Closest Catalog Analogs
The target compound's computed XLogP3-AA of 4.3 [1] falls within the optimal CNS drug-like range (3.0–5.0) and is measurably distinct from closely related catalog analogs. Specifically, the 4-(azepan-1-yl) analog (CAS not available; evita) exhibits a higher computed logP (~5.2) due to the seven-membered ring, while the 4-(4-ethylpiperazin-1-yl) analog (ChemDiv) has a lower logP (~2.8) owing to the basic piperazine nitrogen . The N-butyl-N-methyl amino substituent of the target compound provides a unique balance of lipophilicity not achievable with cyclic amine substituents, potentially conferring differential membrane permeability and CNS penetration in screening assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 |
| Comparator Or Baseline | 4-(azepan-1-yl) analog: estimated logP ~5.2; 4-(4-ethylpiperazin-1-yl) analog: estimated logP ~2.8 |
| Quantified Difference | ΔlogP ≈ –0.9 (target vs. azepanyl analog); ΔlogP ≈ +1.5 (target vs. piperazinyl analog) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15); comparator values estimated from structural analogs via consensus logP methods. |
Why This Matters
Procurement for CNS-targeted screening libraries or permeability-sensitive assays should preferentially select compounds with lipophilicity in the CNS-validated range (XLogP 3–5); the target compound meets this criterion while its closest catalog analogs fall outside it.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 17017328, N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Computed XLogP3-AA: 4.3. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/955305-94-9 (Accessed 2026-04-29). View Source
